Z-Gln(Xan)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O6/c29-23(15-14-20(25(30)31)27-26(32)33-16-17-8-2-1-3-9-17)28-24-18-10-4-6-12-21(18)34-22-13-7-5-11-19(22)24/h1-13,20,24H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCASNYXSAWPNX-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191707 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327981-01-1 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327981-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of N-α-Benzyloxycarbonyl-N-γ-xanthyl-L-glutamine (Z-Gln(Xan)-OH)

This guide provides a comprehensive technical overview of Z-Gln(Xan)-OH, a critical protected amino acid derivative for advanced peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and strategic applications of this compound, offering field-proven insights into its effective utilization.

Executive Summary: The Strategic Advantage of Dual Protection

In the intricate field of peptide synthesis, the successful incorporation of glutamine residues presents a significant challenge. The primary obstacles are the propensity of the glutamine side-chain amide to undergo intramolecular cyclization to form a pyroglutamyl species, which terminates peptide chain elongation, and its poor solubility in common organic solvents. This compound is a strategically designed derivative that overcomes these hurdles through a dual-protection strategy. The benzyloxycarbonyl (Z) group provides robust, temporary protection of the α-amino group, while the bulky xanthyl (Xan) group shields the γ-amide. This combination not only prevents undesirable side reactions but also enhances solubility, leading to higher coupling efficiencies and purer final peptide products.

Core Chemical and Physical Properties

This compound, with the chemical name (S)-2-(benzyloxycarbonylamino)-5-((9H-xanthen-9-yl)amino)-5-oxopentanoic acid, is a white to yellowish crystalline solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 327981-01-1 | [1] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |

| Molecular Weight | 460.48 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | |

| Density (Predicted) | 1.36 g/cm³ | [1] |

Solubility Profile

| Solvent | Solubility | Rationale and Application Notes |

| N,N-Dimethylformamide (DMF) | High | The solvent of choice for most solid-phase peptide synthesis (SPPS) coupling reactions. The high solubility of this compound in DMF ensures efficient and complete reactions. |

| Dichloromethane (DCM) | Moderate to High | Commonly used for resin swelling and washing steps in SPPS. Good solubility in DCM is advantageous for handling and purification. |

| Dimethyl Sulfoxide (DMSO) | High | A powerful solvent often used for challenging sequences or poorly soluble peptides. This compound is expected to be highly soluble in DMSO. |

| Methanol (MeOH) | Moderate | Can be used in purification and for dissolving the compound for analytical purposes. |

| Water | Low | The hydrophobic nature of the Z and Xan groups renders the compound poorly soluble in aqueous solutions. |

The Chemistry of Protection: Rationale and Reactivity

The choice of protecting groups is a cornerstone of successful peptide synthesis.[3] The Z and Xan groups in this compound are selected for their distinct yet complementary properties.

The Benzyloxycarbonyl (Z) Group: A Robust Amine Protection

The benzyloxycarbonyl (Z or Cbz) group is a well-established and robust protecting group for the α-amino function.[3] It is stable under a wide range of conditions, including the basic conditions often used for coupling reactions. The primary method for its removal is catalytic hydrogenolysis (e.g., H₂/Pd-C), which offers a mild and orthogonal deprotection strategy that does not affect most other protecting groups or the peptide backbone.[3]

The Xanthyl (Xan) Group: Preventing Side Reactions and Enhancing Solubility

The xanthyl (Xan) group serves a dual purpose:

-

Prevention of Pyroglutamate Formation: The bulky xanthyl group provides steric hindrance around the side-chain amide, effectively preventing the intramolecular cyclization that leads to the formation of a pyroglutamyl residue.[4] This is particularly critical when glutamine is at the N-terminus of a peptide.

-

Enhanced Solubility: The large, hydrophobic nature of the xanthyl group significantly improves the solubility of the glutamine derivative in organic solvents, which is a common issue with protected glutamine residues.[2]

The Xan group is notably acid-labile and can be cleaved with moderate to strong acids, such as trifluoroacetic acid (TFA).[5] This property is highly advantageous in Boc-SPPS, where the Xan group can be removed simultaneously with the N-terminal Boc group during the standard deprotection step.[5]

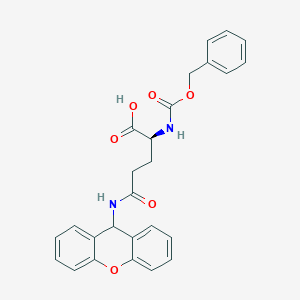

Caption: Functional components of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit characteristic signals for the protons of the glutamine backbone, the benzyloxycarbonyl group, and the xanthyl group.

-

Aromatic Protons: Multiple signals in the range of 7.0-8.0 ppm corresponding to the protons of the phenyl ring (from the Z group) and the fused aromatic rings of the xanthyl group.

-

Benzylic Protons (Z group): A singlet or a pair of doublets around 5.1 ppm for the -CH₂- protons of the benzyloxycarbonyl group.

-

Glutamine Protons: The α-CH proton would appear as a multiplet around 4.3 ppm. The β- and γ-CH₂ protons would be observed as multiplets between 1.8 and 2.5 ppm.

-

Xanthyl Proton: A characteristic signal for the methine proton of the xanthyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show a number of distinct signals corresponding to the carbon atoms in the molecule.

-

Carbonyl Carbons: Signals for the carboxyl group and the two amide carbonyl carbons would be expected in the range of 170-175 ppm.

-

Aromatic Carbons: A series of signals between 115 and 150 ppm for the carbons of the aromatic rings.

-

Benzylic Carbon (Z group): A signal around 67 ppm for the -CH₂- carbon of the Z group.

-

Glutamine Carbons: The α-carbon would appear around 53 ppm, with the side-chain carbons resonating at lower fields.

FT-IR Spectroscopy

The FT-IR spectrum would display characteristic absorption bands for the various functional groups present in this compound.

-

N-H Stretching: A broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide groups.

-

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹, and aliphatic C-H stretching bands just below 3000 cm⁻¹.

-

C=O Stretching: Strong absorption bands between 1650 and 1750 cm⁻¹ due to the stretching vibrations of the carboxyl and amide carbonyl groups.

-

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O bonds of the carboxyl and benzyloxycarbonyl groups.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), this compound would be expected to show a prominent pseudomolecular ion [M+H]⁺ at m/z 461.48 and/or a sodium adduct [M+Na]⁺ at m/z 483.46. Fragmentation patterns would likely involve the loss of the protecting groups.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of xanthyl-protected glutamine derivatives.

Materials:

-

Z-Gln-OH (N-α-benzyloxycarbonyl-L-glutamine)

-

Xanthydrol

-

Glacial Acetic Acid

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, dissolve Z-Gln-OH and a molar equivalent of xanthydrol in glacial acetic acid.

-

Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly add the reaction mixture to a stirred beaker of cold diethyl ether to precipitate the product.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate thoroughly with diethyl ether to remove unreacted starting materials and acetic acid.

-

Dry the product under vacuum to yield this compound.

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.

Caption: Workflow for the synthesis of this compound.

Purity Assessment by RP-HPLC

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.[4]

Procedure:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).[4]

-

Filter the sample through a 0.22 µm syringe filter.[4]

-

Inject the sample onto the HPLC system.

-

Integrate the peak areas of the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[4]

Handling and Storage

Storage: Lyophilized this compound should be stored at -20°C or colder for long-term stability, away from light and moisture. Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.

Handling: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.

Conclusion: A Valuable Tool for Peptide Synthesis

This compound is a highly effective and strategically designed building block for the incorporation of glutamine residues in peptide synthesis. Its dual-protection strategy successfully mitigates the problematic side reactions associated with glutamine while enhancing its solubility in common organic solvents. These attributes lead to higher purity, increased yields, and a more streamlined synthesis of complex glutamine-containing peptides. For researchers and drug development professionals, this compound represents a superior choice for the reliable and efficient synthesis of peptides.

References

- A Comparative Guide to the Purity of Crude Peptides Synthesized with Boc-Gln(Xan)-OH. (n.d.). BenchChem.

- 327981-01-1(this compound) Product Description. (n.d.). ChemicalBook.

- Technical Support Information Bulletin 1161. (n.d.). Aapptec Peptides.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.

- A Technical Guide to the Synthesis and Preparation of Boc-Gln(Xan)-OH. (n.d.). BenchChem.

- Amino Acid-Protecting Groups. (n.d.).

- The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. (2026, January 18). Self-published.

- Application Notes for Coupling Boc-Gln(Xan)-OH in Peptide Synthesis. (n.d.). BenchChem.

- The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. (2026, January 18). Self-published.

Sources

Molecular structure and CAS number for Z-Gln(Xan)-OH.

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-Nγ-xanthyl-L-glutamine (Z-Gln(Xan)-OH)

Executive Summary

The incorporation of glutamine residues into synthetic peptides is a critical, yet often challenging, step in the development of therapeutic peptides and other bioactive molecules. Key difficulties include the poor solubility of protected glutamine derivatives and the propensity of the side-chain amide to undergo undesirable side reactions, such as dehydration or cyclization to pyroglutamate, which can terminate peptide chain elongation. This guide provides a comprehensive technical overview of Nα-Benzyloxycarbonyl-Nγ-xanthyl-L-glutamine (this compound), a specialized amino acid derivative designed to overcome these obstacles. By employing a dual-protection strategy with the Benzyloxycarbonyl (Z) group at the N-terminus and the Xanthyl (Xan) group on the side-chain, this compound offers enhanced solubility and robust prevention of side reactions. This document details its molecular structure, physicochemical properties, synthesis, and strategic application in peptide synthesis, providing researchers and drug development professionals with the necessary insights for its effective use.

The Challenge of Glutamine Incorporation in Peptide Synthesis

The selective formation of amide bonds is the cornerstone of peptide synthesis. This requires the temporary masking of reactive amino and carboxyl groups to direct the reaction sequence accurately. While Nα-protecting groups like Benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethoxycarbonyl (Fmoc) are standard, the functional side chains of many amino acids present unique challenges.

Glutamine, in particular, is problematic due to its side-chain amide. During the activation of its C-terminal carboxyl group for coupling, this amide can undergo two primary side reactions:

-

Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide chain, its side-chain amide can attack the N-terminal amino group, leading to a stable five-membered ring structure. This cyclization is irreversible and terminates the peptide chain.

-

Dehydration: Under the conditions of carbodiimide-mediated activation, the side-chain amide can be dehydrated to form a nitrile, resulting in a significant and often inseparable impurity.

To mitigate these issues, protection of the glutamine side-chain amide is essential. This compound is an advanced building block designed for this purpose, leveraging a dual-protection strategy for maximum efficacy.

This compound: Molecular Profile and Physicochemical Properties

This compound is a derivative of L-glutamine where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the gamma-amide is protected by a xanthyl (Xan) group.

Molecular Structure:

This structure effectively shields both reactive nitrogen centers, allowing for controlled coupling reactions at the carboxyl terminus.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 327981-01-1 | [1] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [1] |

| Molecular Weight | 460.48 g/mol | [1] |

| IUPAC Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |

| Synonyms | N-alpha-benzyloxycarbonyl-N-gamma-xanthyl-L-glutamine, Z-L-Gln(Xan)-OH, Z-L-Glutamine (Xanthyl) | [1] |

| Appearance | Expected to be a white to off-white solid | |

| Solubility | Enhanced solubility in common organic solvents (DMF, DCM) due to the bulky, hydrophobic Xan group. | [2][3] |

The Strategic Advantage of the Z and Xan Protecting Groups

The efficacy of this compound stems from the distinct and complementary roles of its two protecting groups.

The Nα-Benzyloxycarbonyl (Z) Group

The Z group is a well-established and robust protecting group for the α-amino functionality.[4]

-

Stability: It is stable to a wide range of conditions used in peptide synthesis, including mildly acidic and basic treatments, making it suitable for complex, multi-step solution-phase syntheses.[4]

-

Deprotection: The Z group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a method that does not affect most other protecting groups or peptide bonds.[4] This orthogonality is crucial for selective deprotection in a complex synthetic strategy.

The Nγ-Xanthyl (Xan) Group

The Xan group is specifically chosen for its ability to protect the side-chain amide of glutamine and asparagine.

-

Prevention of Side Reactions: The bulky, three-dimensional structure of the xanthyl group provides significant steric hindrance, physically blocking the side-chain amide from participating in intramolecular cyclization (pyroglutamate formation) or intermolecular dehydration during the activation step.[2][5]

-

Enhanced Solubility: The hydrophobic nature of the Xan group dramatically improves the solubility of the amino acid derivative in organic solvents like DMF, which is critical for achieving high coupling efficiency in peptide synthesis.[2][6]

-

Acid Lability: The Xan group is highly sensitive to acid and can be cleanly removed with reagents like trifluoroacetic acid (TFA).[5] This allows for deprotection under conditions that are orthogonal to the hydrogenolysis used for Z-group removal.

Caption: Role of the Xanthyl (Xan) group in preventing side reactions.

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward, acid-catalyzed reaction between Nα-Z-L-glutamine (Z-Gln-OH) and xanthydrol.[3] This procedure can be adapted from established protocols for the analogous Boc-protected derivative.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve Z-Gln-OH (1.0 equivalent) and xanthydrol (1.0 equivalent) in glacial acetic acid.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot.

-

Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker of cold diethyl ether while stirring vigorously. This will cause the this compound product to precipitate out of the solution as a white solid.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with additional cold diethyl ether to remove residual acetic acid and any unreacted starting materials.

-

Drying: Dry the isolated product under vacuum to yield crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to achieve high purity.

Caption: Workflow for coupling this compound in peptide synthesis.

Conclusion

Nα-Benzyloxycarbonyl-Nγ-xanthyl-L-glutamine (this compound) is a expertly designed amino acid derivative that provides a robust solution to the persistent challenges of glutamine chemistry in peptide synthesis. Its dual-protection strategy effectively prevents deleterious side reactions while enhancing solubility, leading to higher yields, improved purity, and more reliable synthesis of complex peptides. For researchers and drug development professionals, the use of this compound represents a superior approach for the successful and efficient incorporation of glutamine residues, paving the way for the development of novel peptide-based therapeutics.

References

-

Aapptec Peptides. Boc-Gln(Xan)-OH; Nalpha-Ndelta-xanthyl-L-glutamine; CAS 55260-24-7. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 56777055, Fmoc-Gln(Xan)-OH. Available from: [Link]

Sources

Solubility and stability of Z-Gln(Xan)-OH in SPPS solvents.

An In-Depth Technical Guide to the Solubility and Stability of N-α-Benzyloxycarbonyl-N-γ-Xanthyl-L-Glutamine (Z-Gln(Xan)-OH) in Peptide Synthesis

Abstract

The incorporation of glutamine (Gln) residues into peptide sequences is a persistent challenge in synthetic chemistry, primarily due to the propensity of the side-chain amide to undergo intramolecular cyclization to form pyroglutamate, and the poor solubility of many protected Gln derivatives. N-α-Benzyloxycarbonyl-N-γ-Xanthyl-L-Glutamine (this compound) is a doubly protected amino acid designed to mitigate these issues. This guide provides a comprehensive analysis of the chemical properties, solubility, and stability of this compound in solvents commonly used in Solid-Phase Peptide Synthesis (SPPS). We will explore the synergistic roles of the Benzyloxycarbonyl (Z) and Xanthyl (Xan) protecting groups, present detailed experimental protocols, and offer field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Glutamine Problem in Peptide Synthesis

In the precise, stepwise world of peptide synthesis, every amino acid presents a unique set of challenges. Glutamine, while structurally simple, is notorious for introducing process-limiting side reactions and handling difficulties.

The Specter of Pyroglutamate Formation

When a glutamine residue is at the N-terminus of a peptide chain, its side-chain amide can attack the N-terminal α-amino group, leading to an irreversible intramolecular cyclization.[1] This reaction forms a pyroglutamyl (pGlu) residue and effectively terminates peptide chain elongation.[2] This side reaction is a major source of impurity and significantly reduces the yield of the target peptide.[3] Even when Gln is not at the N-terminus, its side-chain amide can be dehydrated to a nitrile during the carboxyl group activation step, particularly when using carbodiimide-based reagents.[4]

The Challenge of Solubility

Many standard protected glutamine derivatives, such as Fmoc-Gln-OH, exhibit notoriously low solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[4] Poor solubility leads to incomplete reactions, inefficient coupling, and the need for larger solvent volumes, which complicates purification and increases waste.[5]

The Role of Protecting Groups: A Dual Strategy

To overcome these obstacles, a dual-protection strategy is employed in this compound. The α-amino group is temporarily protected by the Benzyloxycarbonyl (Z) group, while the side-chain γ-amide is protected by the Xanthyl (Xan) group.[6] This approach ensures that the correct amide bond is formed during coupling and prevents undesirable side reactions.

Deconstructing this compound: A Tale of Two Protecting Groups

The efficacy of this compound stems from the distinct and complementary properties of its two protecting groups.

The N-α-Benzyloxycarbonyl (Z) Group: A Classic Protector

The Benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines in organic synthesis.[7] It is stable to a wide range of coupling conditions but can be selectively removed. Unlike the Boc group (removed by acid) or the Fmoc group (removed by base), the Z group is most commonly cleaved under mild hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst).[7] This provides an alternative deprotection pathway, which can be strategic in the synthesis of complex peptides with acid- or base-sensitive moieties.

The N-γ-Xanthyl (Xan) Group: The Side-Chain Guardian

The Xanthyl (Xan) group is a bulky, hydrophobic moiety attached to the side-chain amide of glutamine. Its primary functions are twofold:

-

Steric Hindrance: The sheer size of the Xan group physically blocks the side-chain amide, preventing the intramolecular cyclization that leads to pyroglutamate formation.[2][8]

-

Enhanced Solubility: The hydrophobic nature of the Xan group dramatically improves the solubility of the amino acid derivative in organic solvents, facilitating more efficient and complete coupling reactions.[9][10][11]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 327981-01-1 | [12] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [12] |

| Molecular Weight | 460.48 g/mol | [12] |

| Appearance | White to yellowish crystalline solid | [6] |

| Solubility | Soluble in DMF, DCM, DMSO, Chloroform, Ethyl Acetate | [6][13] |

Solubility Profile in Common SPPS Solvents

Effective peptide synthesis requires that all components—amino acids, coupling reagents, and byproducts—remain dissolved throughout the reaction cycle. The enhanced solubility of this compound is one of its most significant advantages.

The Impact of the Xanthyl Group on Solubility

The bulky and hydrophobic Xan group disrupts the intermolecular hydrogen bonding that can cause aggregation and poor solubility in unprotected or less effectively protected glutamine derivatives.[9][11] This leads to significantly improved solubility in the polar aprotic solvents used for SPPS.[6]

Qualitative Solubility in Key Solvents

Field experience and available data indicate a favorable solubility profile for xanthyl-protected glutamine derivatives.[13]

| Solvent | Common Abbreviation | Solubility Profile | Rationale for Use in SPPS |

| N,N-Dimethylformamide | DMF | Good | The most common and versatile solvent for SPPS, effectively solvating the growing peptide chain.[13] |

| N-Methyl-2-pyrrolidone | NMP | Excellent | Often provides superior solubility compared to DMF, especially for difficult sequences or larger protected amino acids.[13] |

| Dichloromethane | DCM | Good | Primarily used for swelling polystyrene resins and dissolving many protected amino acids and reagents.[13] |

| Dimethyl Sulfoxide | DMSO | Excellent | A powerful solvent used as a co-solvent to dissolve particularly challenging or aggregation-prone sequences.[13] |

Protocol: Experimental Assessment of Solubility

This protocol provides a method for determining the practical solubility limit of this compound for process optimization.

Objective: To determine the concentration at which this compound is fully soluble in a target solvent at room temperature.

Materials:

-

This compound

-

Target SPPS-grade solvent (e.g., DMF, NMP)

-

Vortex mixer

-

Analytical balance and weigh boats

-

Glass vials (e.g., 4 mL)

Procedure:

-

Prepare a Target Solution: Weigh 46.0 mg of this compound (0.1 mmol) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent to the vial to achieve a target concentration of 0.1 M.

-

Dissolution: Vortex the mixture vigorously for 2 minutes.

-

Visual Inspection: Visually inspect the solution against a dark background. A completely dissolved sample will be a clear solution with no visible particulates.

-

Incremental Increase (if soluble): If the sample is fully dissolved, add another 23.0 mg (0.05 mmol) of this compound and vortex again to test solubility at 0.15 M. Continue this process until a saturated solution (visible solid) is achieved.

-

Dilution (if insoluble): If the sample is not fully soluble at 0.1 M, prepare a new sample and use a larger volume of solvent (e.g., 2.0 mL for a 0.05 M concentration) to find the solubility limit.

-

Record: The solubility is the highest concentration at which the compound is fully dissolved. For industrial applications, a concentration of ≥0.25 M is often desired.[5]

Stability Analysis: Preventing Unwanted Side Reactions

The primary stability concern for any glutamine derivative is the prevention of pyroglutamate formation. The Xan group provides robust protection through a clear mechanistic principle.

Mechanism of Pyroglutamate Formation

The cyclization of an N-terminal glutamine is an intramolecular nucleophilic substitution reaction. The lone pair of electrons on the α-amino group attacks the electrophilic carbon of the side-chain amide, forming a five-membered ring and releasing ammonia.

How the Xanthyl Group Confers Stability

The bulky, three-ring structure of the xanthyl group acts as a steric shield.[2][9] It physically obstructs the approach of the α-amino group to the side-chain amide, making the intramolecular attack kinetically unfavorable. This protection is highly effective throughout the coupling process.

The Orthogonality Challenge: Deprotection Strategies for Z and Xan Groups

A critical consideration for this compound is the orthogonality of its protecting groups.

-

Z-Group Removal: Typically requires catalytic hydrogenolysis (e.g., H₂/Pd-C). This method is mild but incompatible with peptides containing other reducible groups (like Cys or Met) and is not feasible on a solid support.

-

Xan-Group Removal: Is highly acid-labile and is readily cleaved with trifluoroacetic acid (TFA).[10][14]

This presents a strategic challenge. In a standard Boc-SPPS workflow, the Xan group would be removed along with the N-terminal Boc group during each TFA deprotection cycle.[10] However, with an N-terminal Z-group, the Xan group remains until the final cleavage step. The Z-group cannot be removed with TFA. Therefore, this compound is not well-suited for a conventional iterative SPPS workflow. It is more applicable for:

-

Solution-phase synthesis: Where different deprotection chemistries can be applied more easily.

-

Convergent/Fragment synthesis: Where a Z-protected peptide fragment containing Gln(Xan) is synthesized and then coupled to another fragment.

-

Final residue addition: Adding this compound as the last amino acid before final cleavage and a two-step deprotection (acidolysis for Xan, then hydrogenolysis for Z).

Practical Application and Methodologies

The unique properties of this compound dictate its optimal use in specific synthetic strategies. This section provides a generalized workflow and protocols for its application.

Workflow: Incorporation of a Protected Amino Acid in SPPS

The following diagram illustrates the fundamental cycle of solid-phase peptide synthesis.

Detailed Protocol: A Model Coupling Reaction

This protocol outlines the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine, using HBTU as the coupling reagent.

Materials:

-

Deprotected and neutralized peptide-resin (1.0 eq. free amine)

-

This compound (3.0 eq.)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq.)

-

DIEA (N,N-Diisopropylethylamine) (6.0 eq.)

-

SPPS-grade DMF

-

SPPS reaction vessel

Procedure:

-

Resin Preparation: Ensure the peptide-resin is well-swollen in DMF within the reaction vessel.

-

Activation Solution: In a separate container, dissolve this compound (3.0 eq.) and HBTU (2.9 eq.) in a minimal volume of DMF.

-

Pre-activation: Add DIEA (6.0 eq.) to the activation solution and mix for 1-2 minutes. The solution will typically change color (e.g., to yellow).

-

Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Reaction: Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: To confirm reaction completion, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow or colorless beads) indicates the absence of free primary amines and thus a complete coupling.[9]

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[9]

Detailed Protocol: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of the Xan group using a standard TFA cocktail. Note that this protocol does not remove the N-terminal Z-group.

Materials:

-

Peptide-resin

-

Cleavage Cocktail: "Reagent K" (TFA / Phenol / H₂O / Thioanisole / EDT at 82.5:5:5:5:2.5 v/v) is a robust option for peptides with sensitive residues.[15] For simpler peptides, TFA / H₂O / TIS (95:2.5:2.5) may suffice.[15]

-

Cold diethyl ether

-

Centrifuge and tubes

Procedure:

-

Resin Preparation: Dry the synthesized peptide-resin under vacuum.

-

Cleavage: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.[15] During this step, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups, including Xan, are removed.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the cold diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the crude Z-protected peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide now has an N-terminal Z-group and all other side chains deprotected. Further purification by RP-HPLC is required.

Analytical Characterization: Ensuring Purity

The purity and identity of the final peptide should be confirmed using a combination of analytical techniques.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude and purified peptide.[15]

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product, which can also help identify deletion sequences or incomplete deprotection.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the absence of pyroglutamate in the final product by identifying its distinct chemical shifts.[16]

Conclusion: A Specialized Tool for Complex Peptide Synthesis

This compound is a highly effective but specialized amino acid derivative. Its key advantages—excellent solubility and robust prevention of pyroglutamate formation—are conferred by the xanthyl side-chain protecting group.[8][9] However, the use of the N-terminal Z-group makes it less suitable for conventional, automated SPPS and positions it as a strategic tool for solution-phase synthesis or complex fragment condensation strategies. By understanding the interplay of its protecting groups and the associated deprotection chemistries, researchers can leverage this compound to successfully incorporate glutamine into challenging peptide sequences, ensuring higher purity and yield in the final product.

References

-

Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166-73. [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1161: Removal of N-Xanthyl Groups. Aapptec. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chelius, D., et al. (2006). Formation of Pyroglutamic Acid from N-Terminal Glutamic Acid in Immunoglobulin Gamma Antibodies. Analytical Chemistry, 78(7), 2370-2376. [Link]

-

Dick, L. W., et al. (2007). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 282(51). [Link]

-

Liu, Y. D., et al. (2011). Pyroglutamate formation mechanism. ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Boc-Gln(Xan)-OH; Nalpha-Ndelta-xanthyl-L-glutamine; CAS 55260-24-7. Aapptec. [Link]

-

Gesynta. (2026). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis. Gesynta Pharma. [Link]

-

Ferrazzano, L., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Advances. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. 327981-01-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Proteomics Analysis of Pyroglutamate Formation - Creative Proteomics [creative-proteomics.com]

A Technical Guide to Preventing Pyroglutamate Formation in Peptide Synthesis: The Mechanism and Application of N-γ-Xanthenyl-Glutamine Derivatives

Executive Summary

The synthesis of high-purity peptides is a cornerstone of modern drug discovery and biochemical research. However, the incorporation of certain amino acids, particularly glutamine (Gln), presents significant synthetic challenges. A primary and often yield-limiting side reaction is the intramolecular cyclization of N-terminal glutamine to form pyroglutamate (pGlu), a modification that terminates peptide chain elongation and complicates purification. This technical guide provides an in-depth analysis of this problem and details a robust solution: the use of a side-chain protecting group. We will focus specifically on the N-γ-xanthenyl (Xan) group, elucidating its chemical mechanism for preventing pyroglutamate formation and its practical application in solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to optimize peptide synthesis protocols and enhance the fidelity of their target molecules.

The Challenge of Glutamine in Peptide Synthesis

In the stepwise assembly of peptides, particularly via the widely adopted Solid-Phase Peptide Synthesis (SPPS) methodology, each amino acid is added sequentially to a growing chain anchored to a solid support.[1] While this process is highly efficient, the intrinsic reactivity of certain amino acid side chains can lead to undesirable modifications. Glutamine is a principal offender in this regard.

The Mechanism of Pyroglutamate (pGlu) Formation

When a glutamine residue is located at the N-terminus of a peptide chain, its α-amino group is deprotected, rendering it a free nucleophile. Under various conditions, this nucleophilic amine can attack the electrophilic carbon of its own side-chain amide.[2] This intramolecular cyclization reaction results in the formation of a stable five-membered lactam ring, known as pyroglutamic acid, and the elimination of ammonia.[2][3] This spontaneous conversion is a well-documented phenomenon that can occur during synthesis, purification, and even storage, with the reaction rate being influenced by factors such as pH and temperature.[2][4]

The formation of pGlu is particularly problematic because it caps the N-terminus. The resulting secondary amine within the lactam ring is non-nucleophilic, effectively terminating the peptide chain and preventing further elongation.[5]

Diagram 1: Mechanism of Pyroglutamate Formation from N-Terminal Glutamine.

Other Glutamine-Related Side Reactions

Beyond pGlu formation, the glutamine side-chain amide is susceptible to dehydration, particularly during the carboxyl group activation step required for coupling. Carbodiimide-based reagents can convert the amide into a nitrile, another undesirable modification that alters the final peptide's structure and function.[1] Furthermore, the poor solubility of some protected glutamine derivatives, such as Fmoc-Gln-OH, in standard organic solvents like DMF can lead to inefficient coupling and lower yields.[6][7]

The Solution: Side-Chain Protection with the Xanthenyl (Xan) Group

To mitigate these side reactions, the strategic use of a temporary protecting group on the side-chain amide nitrogen is essential.[8] An ideal protecting group must be stable to the conditions of N-α-deprotection (e.g., piperidine in Fmoc chemistry or mild acid in Boc chemistry) but be cleanly and efficiently removed during the final cleavage from the resin without generating hard-to-remove byproducts.[8]

While the trityl (Trt) group is the most common choice in modern Fmoc-SPPS, the xanthenyl (Xan) group is a highly effective alternative, particularly within the context of Boc-chemistry SPPS.[1][6]

The Core Mechanism of Z-Gln(Xan)-OH

The primary function of the xanthenyl group is to provide robust steric hindrance. Attached to the side-chain amide nitrogen, the bulky, bicyclic xanthenyl moiety acts as a physical shield. This shield effectively prevents the N-terminal α-amino group from achieving the necessary proximity and orientation to attack the side-chain carbonyl, thereby inhibiting the intramolecular cyclization that leads to pyroglutamate formation.[9]

The N-α-benzyloxycarbonyl (Z) group, like the more common Boc or Fmoc groups, protects the alpha-amino functionality, allowing the carboxyl group to be activated for peptide bond formation without self-polymerization.[10] The combination in this compound or its analogues like Boc-Gln(Xan)-OH provides comprehensive protection of the glutamine residue.

Diagram 2: Steric hindrance provided by the Xan group prevents cyclization.

Additional Benefits of the Xan Group

Beyond preventing pGlu formation, the Xan group offers two significant advantages:

-

Prevention of Dehydration : The steric bulk also shields the amide from reacting with coupling agents, effectively preventing the formation of nitrile byproducts.[9]

-

Enhanced Solubility : The large, hydrophobic nature of the xanthenyl group dramatically improves the solubility of the protected glutamine derivative in common SPPS solvents like DMF and DCM.[5][9] This is a critical practical benefit, as it ensures more efficient and complete coupling reactions, leading to higher peptide purity and yield.

Chemical Compatibility

The xanthenyl group is highly acid-labile.[11] This property makes it perfectly suited for Boc-SPPS strategies. During each cycle, the N-α-Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the Xan group remains intact. In the final step, a stronger acid treatment (e.g., 50% TFA in DCM or HF) simultaneously cleaves the completed peptide from the resin and removes the Xan group along with other acid-labile side-chain protecting groups.[5][11]

| Protecting Group | Common Chemistry | Key Advantages | Cleavage Condition |

| Trityl (Trt) | Fmoc-SPPS | Excellent solubility; robust protection.[8] | Standard TFA cocktail.[12] |

| Xanthenyl (Xan) | Boc-SPPS | Excellent solubility; prevents pGlu & dehydration.[6][9] | Acid-labile (TFA).[11] |

| Trimethoxybenzyl (Tmob) | Fmoc-SPPS | Rapid cleavage kinetics.[12] | More acid-labile than Trt.[12] |

| None | Fmoc/Boc | Cost-effective for short peptides. | N/A |

Table 1: Comparative Overview of Common Glutamine Side-Chain Protecting Groups.

Experimental Workflow and Protocols

The following protocols provide a generalized methodology for the application of a Xan-protected glutamine derivative, using Boc-Gln(Xan)-OH as a representative model, within a manual Boc-SPPS workflow.

Workflow for Incorporating a Gln(Xan) Residue in Boc-SPPS

The process involves a repeated cycle of deprotection to expose a free amine, followed by the coupling of the next protected amino acid.

Diagram 3: Single cycle workflow for Boc-SPPS incorporating Boc-Gln(Xan)-OH.

Detailed Protocol: Single Coupling Cycle

This protocol assumes 1 gram of peptide-resin.

-

Deprotection:

-

Suspend the resin in 10 mL of 50% (v/v) TFA in DCM.

-

Agitate at room temperature for 30 minutes.

-

Filter the resin and wash thoroughly with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and finally DCM (3 x 10 mL).[9]

-

-

Neutralization:

-

Suspend the resin in 10 mL of 5% (v/v) diisopropylethylamine (DIEA) in DCM.

-

Agitate for 5-10 minutes.

-

Filter and wash the resin with DCM (5 x 10 mL) to remove excess base.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-Gln(Xan)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to activate the amino acid.

-

Immediately add the activated solution to the neutralized peptide-resin.[8]

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring and Washing:

-

Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling.

-

If the test is positive (blue beads), a second coupling may be required.

-

Once coupling is complete, filter the resin and wash extensively with DMF (3 x 10 mL) and DCM (3 x 10 mL). The resin is now ready for the next deprotection cycle.

-

Protocol: Final Cleavage and Deprotection

This step removes the completed peptide from the solid support and simultaneously removes the Xan and other acid-labile side-chain protecting groups.

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

-

-

Cleavage Reaction:

-

Suspend the dry peptide-resin in the cleavage cocktail (approx. 10 mL per gram of resin).

-

Agitate gently at room temperature for 2-4 hours.[9]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40-50 mL). A white precipitate of the crude peptide should form.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Centrifuge the ether suspension to pellet the peptide. Decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

-

Conclusion

The formation of pyroglutamate at the N-terminus is a critical challenge in peptide synthesis that can severely impact yield and purity. The use of a side-chain protecting group on glutamine is the most effective strategy to prevent this unwanted cyclization. The N-γ-xanthenyl (Xan) group, as utilized in derivatives like this compound and Boc-Gln(Xan)-OH, provides a robust and reliable solution. Its bulky structure offers excellent steric hindrance against both pyroglutamate formation and nitrile dehydration, while its hydrophobic nature confers the practical advantage of enhanced solubility. For researchers working within a Boc-SPPS framework, the Xan group represents a powerful tool for ensuring the successful synthesis of complex glutamine-containing peptides.

References

- BenchChem. (2025). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis. BenchChem Technical Support Team.

-

Han, Y., Solé, N. A., Tejbrant, J., & Barany, G. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166–173. [Link]

- Aapptec Peptides. (n.d.). Removal of N-Xanthyl Groups.

- BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.

- BenchChem. (2025).

-

Liu, H., Gaza-Bulseco, G., Chumsae, C., & Newby, K. (2008). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry, 283(43), 29266–29272. [Link]

- Moroder, L., & Wünsch, E. (2005). Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 453-459.

-

EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. [Link]

- AAPPTec. (n.d.).

- Sheppard, R. C. (1988). Protecting groups for asparagine and glutamine in peptide synthesis.

- Shimonishi, Y., Sakakibara, S., & Akabori, S. (1962). Studies on the Synthesis of Peptides Containing Glutamine as the C-Terminal. I. Protection of Amide-nitrogen with Xanthyl Group during Peptide Synthesis. Bulletin of the Chemical Society of Japan, 35(12), 1966-1970.

- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.

- BenchChem. (2025).

-

Fields, G. B. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

- BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Uniprot. (2026). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis.

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Xanthyl (Xan) Protecting Group: An In-depth Technical Guide for Peptide Synthesis

In the precise and demanding field of solid-phase peptide synthesis (SPPS), the strategic selection and application of protecting groups are fundamental to achieving high yields and purity of the final peptide product. The side chains of asparagine (Asn) and glutamine (Gln) present a significant challenge due to the reactivity of their amide groups, which can lead to deleterious side reactions. The xanthyl (Xan) protecting group has emerged as a robust solution to mitigate these issues, ensuring the integrity of the peptide chain during synthesis. This technical guide provides a comprehensive overview of the role of the Xan protecting group in peptide synthesis, delving into its application, advantages, and limitations, and provides detailed experimental protocols for its use.

The Critical Need for Side-Chain Protection of Asparagine and Glutamine

The amide-containing side chains of asparagine and glutamine are susceptible to several side reactions during peptide synthesis, which can significantly compromise the purity and yield of the target peptide.[1][2] The primary challenges are:

-

Nitrile Formation: During the activation of the carboxylic acid for coupling, particularly with carbodiimide-based reagents, the side-chain amide of unprotected Asn or Gln can undergo dehydration to form a nitrile.[2][3] This results in the incorporation of a non-natural amino acid into the peptide sequence.

-

Aspartimide Formation: Especially in Fmoc-based SPPS, the repeated exposure to basic conditions (e.g., piperidine) for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate from asparagine residues.[1][4] This intermediate can subsequently lead to racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the desired product.[4]

-

Pyroglutamate Formation: N-terminal glutamine residues have a tendency to cyclize, forming pyroglutamate, which terminates the peptide chain.[3][4]

-

Aggregation: Sequences rich in Asn and Gln can be prone to interchain hydrogen bonding, leading to aggregation and reduced coupling efficiency.[5] While not directly prevented by side-chain protection, the bulky nature of some protecting groups can sometimes mitigate this effect.

The xanthyl group provides steric hindrance that effectively shields the side-chain amide from these unwanted reactions.[3]

Chemical Principles of Xanthyl Protection

The xanthyl group is introduced onto the side-chain amide of Asn or Gln via an acid-catalyzed reaction with xanthydrol (9-hydroxyxanthene).[6] The Xan group is highly acid-labile, a property attributed to the stability of the xanthyl cation that is formed upon cleavage.[7] This carbocation is stabilized by resonance, making the ether linkage to the amide susceptible to cleavage under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[7] This characteristic allows for the simultaneous removal of the Xan group and other acid-labile side-chain protecting groups (e.g., Boc, tBu) during the final cleavage of the peptide from the resin.[6][8]

Xanthyl Protection in Boc and Fmoc Synthesis Strategies

The xanthyl group is versatile and can be employed in both Boc and Fmoc solid-phase peptide synthesis strategies.

-

In Boc Chemistry: The Xan group is commonly used for Asn and Gln side-chain protection.[2] Its acid lability is compatible with the final HF or TFMSA cleavage step. During the repetitive TFA treatments for Nα-Boc removal, the Xan group is generally stable, although some premature cleavage can occur, especially with prolonged exposure.[7][8]

-

In Fmoc Chemistry: While the trityl (Trt) group is more commonly preferred for Asn and Gln protection in Fmoc synthesis, the xanthyl group offers a viable alternative.[2][9] The Xan group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[9]

One of the significant advantages of using Xan-protected asparagine and glutamine derivatives is the enhanced solubility of these building blocks in common organic solvents like DMF and DCM, which facilitates more efficient coupling reactions.[3][5]

Comparative Analysis of Side-Chain Protecting Groups for Asn and Gln

The choice of protecting group for the side chains of asparagine and glutamine is critical and depends on the specific requirements of the synthesis. The following table provides a comparison of the most commonly used protecting groups.

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| Xanthyl (Xan) | 9-xanthenyl | Strong acid (e.g., TFA)[3][7] | Good solubility of protected amino acid[3], effectively prevents side reactions[3], compatible with both Boc and Fmoc strategies. | Can be somewhat labile to repeated TFA exposure in Boc synthesis.[7] |

| Trityl (Trt) | Triphenylmethyl | Strong acid (e.g., TFA) | Widely used in Fmoc synthesis[9], good protection against side reactions. | Cleavage can be sluggish[10], lower solubility of protected amino acids compared to Xan derivatives[2][10], can promote aggregation.[10] |

| Trimethoxybenzyl (Tmob) | 2,4,6-trimethoxybenzyl | Mild acid (e.g., dilute TFA)[5] | More acid-labile than Trt, allowing for milder cleavage conditions.[6] | May not be fully stable to repeated deprotection steps in some strategies. |

| Dimethoxybenzhydryl (Mbh) | 4,4'-dimethoxybenzhydryl | Strong acid (e.g., TFA) | Offers good protection. | Slower cleavage kinetics compared to other groups.[9] |

Experimental Protocols

Synthesis of Fmoc-Asn(Xan)-OH

This protocol describes the acid-catalyzed reaction of Fmoc-L-asparagine with xanthydrol to introduce the Xan protecting group.[1]

Materials:

-

Fmoc-L-asparagine (Fmoc-Asn-OH)

-

9-Hydroxyxanthene (Xanthydrol)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

Dissolve Fmoc-Asn-OH and a molar excess (typically 1.1 to 1.5 equivalents) of xanthydrol in anhydrous DCM.

-

Add a catalytic amount of TFA to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a mild base (e.g., pyridine) to neutralize the TFA.

-

Concentrate the mixture under reduced pressure.

-

Precipitate the product by adding petroleum ether.

-

Collect the precipitate by filtration and wash with petroleum ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., DCM/petroleum ether) to obtain pure Fmoc-Asn(Xan)-OH.

Incorporation of Fmoc-Asn(Xan)-OH in Fmoc-SPPS

This protocol outlines the coupling of Fmoc-Asn(Xan)-OH during a standard Fmoc-based solid-phase peptide synthesis cycle.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-Asn(Xan)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) piperidine in DMF

Procedure:

-

Fmoc Deprotection: Treat the peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc-adduct.

-

Coupling:

-

Pre-activate Fmoc-Asn(Xan)-OH by dissolving it with the coupling reagent and base in DMF.

-

Add the activated amino acid solution to the washed peptide-resin.

-

Agitate the mixture for the required coupling time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove excess reagents and byproducts.

-

Proceed to the next deprotection and coupling cycle.

On-Resin Cleavage of the Xan Group and Peptide Deprotection

This protocol details the final cleavage of the peptide from the resin with the simultaneous removal of the Xan and other acid-labile protecting groups. A common and effective "workhorse" cocktail for peptides without highly sensitive residues is TFA/TIS/H₂O.[1]

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

-

Incubation: Gently agitate the mixture at room temperature for 2-4 hours.[3]

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Precipitation: Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Peptide Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.[3]

-

Drying: Dry the crude peptide under vacuum.

Visualization of Key Workflows

Synthesis of Fmoc-Asn(Xan)-OH

Caption: Synthesis of Fmoc-Asn(Xan)-OH.

SPPS Cycle with Fmoc-Asn(Xan)-OH

Caption: SPPS Cycle with Xanthyl Protection.

Final Cleavage and Deprotection

Caption: Final Cleavage and Deprotection.

Conclusion

The xanthyl protecting group is a valuable tool in the arsenal of the peptide chemist for the effective protection of asparagine and glutamine side chains. Its ability to prevent common side reactions, coupled with its compatibility with both Boc and Fmoc synthesis strategies, makes it a reliable choice for the synthesis of complex peptides.[2][6] The enhanced solubility of Xan-protected amino acids further contributes to improved coupling efficiencies.[3] While the choice of a protecting group strategy should always be tailored to the specific peptide sequence and synthetic methodology, the xanthyl group offers a robust and versatile option for ensuring the successful synthesis of high-purity peptides.

References

-

Han, Y., Solé, N. A., Barany, G. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166-73. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

- Breipohl, G., Knolle, J., Stüber, W. (1987). Protecting groups for asparagine and glutamine in peptide synthesis.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1161. AAPPTec. [Link]

-

Merck Millipore. (n.d.). Product Focus: New reagents for peptide synthesis Novabiochem®. Merck Millipore. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 6. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

Physical and chemical characteristics of Z-Gln(Xan)-OH.

An In-Depth Technical Guide to the Physicochemical and Chemical Characteristics of Nα-Benzyloxycarbonyl-Nγ-xanthyl-L-glutamine [Z-Gln(Xan)-OH]

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of Nα-Benzyloxycarbonyl-Nγ-xanthyl-L-glutamine, commonly referred to as this compound. This doubly protected amino acid derivative is a specialized reagent designed for advanced peptide synthesis. We will explore its fundamental physicochemical properties, delve into the strategic rationale behind its dual-protecting group scheme, and provide validated protocols for its application, characterization, and handling. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of how to effectively utilize this building block to overcome common challenges associated with the incorporation of glutamine into complex peptide sequences.

Introduction: The Glutamine Challenge in Peptide Synthesis

Glutamine (Gln) is a proteinogenic amino acid frequently found in bioactive peptides. However, its incorporation during chemical peptide synthesis is fraught with challenges. The primary amide in its side chain is susceptible to undesirable side reactions, which can severely compromise the yield and purity of the final peptide.[1][2] Key issues include:

-

Pyroglutamate Formation: When glutamine is at the N-terminus of a peptide chain, its side-chain amide can undergo an intramolecular cyclization, forming a pyroglutamyl (pGlu) residue. This reaction irreversibly terminates peptide elongation.[3][4]

-

Dehydration: During the carboxyl group activation step required for peptide bond formation, particularly with carbodiimide-based reagents, the side-chain amide can be dehydrated to form a nitrile.[2][5]

-

Solubility Issues: Standard protected glutamine derivatives, such as Fmoc-Gln-OH, often exhibit poor solubility in common organic solvents like N,N-Dimethylformamide (DMF), leading to inefficient and incomplete coupling reactions.[5]

To circumvent these obstacles, protection of the side-chain amide is essential. This compound is an elegantly designed derivative that employs a dual-protection strategy: the Benzyloxycarbonyl (Z) group for the α-amino function and the Xanthyl (Xan) group for the γ-amide, providing a robust solution for the controlled incorporation of glutamine.

Molecular Profile and Physicochemical Properties

This compound is a crystalline solid whose identity is defined by its unique structure, combining the L-glutamine core with two distinct protecting groups.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | [6] |

| Synonyms | N-α-Cbz-N-δ-xanthyl-L-glutamine, Z-L-Gln(Xan)-OH | [6] |

| CAS Number | 327981-01-1 | [6] |

| Molecular Formula | C₂₆H₂₄N₂O₆ | [6] |

| Molecular Weight | 460.48 g/mol | [6] |

| Appearance | White to yellowish crystalline solid | [3] |

| Melting Point | Not precisely defined; related compounds decompose around 150 °C | [3][7] |

| Solubility | Soluble in DMF, Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO) | [4][8] |

| Density | ~1.36 g/cm³ | [6] |

The enhanced solubility of this compound in standard synthesis solvents is a direct consequence of the bulky and hydrophobic xanthyl group.[8][9] This property is critical for achieving high coupling efficiencies in solution-phase synthesis or when preparing protected peptide fragments.

The Orthogonal Protecting Group Strategy

The efficacy of this compound lies in its use of two chemically distinct, or "orthogonal," protecting groups. Orthogonality in this context means that one group can be selectively removed under conditions that leave the other intact, affording the synthetic chemist precise control over the reaction sequence.[10][11]

The Nα-Benzyloxycarbonyl (Z) Group: Amine Protection

The Benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, is a cornerstone of peptide chemistry.[10][12] It protects the α-amino group from unwanted acylation during the coupling of the carboxylic acid function.[13]

-

Stability: The Z-group is stable to the acidic and basic conditions often used in peptide synthesis, making it a robust protector.[13]

-

Removal (Deprotection): Its primary lability is to catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst). This process is exceptionally mild and clean, yielding only toluene and carbon dioxide as byproducts and leaving most other functional groups, including the acid-labile Xan group, untouched.[10][14] It can also be removed by strong acids like HBr in acetic acid, but hydrogenolysis is the preferred method for maintaining orthogonality.[14]

Strategic Application: A Self-Validating System

The orthogonal nature of the Z and Xan groups allows for flexible and powerful synthetic strategies, especially in the creation of complex, protected peptide fragments for subsequent ligation.

Experimental Protocols

The following protocols are provided as validated starting points for the use and characterization of this compound. As a self-validating system, each step includes checks to ensure the reaction has proceeded as expected.

Protocol 1: Peptide Coupling using this compound

This protocol describes a standard solution-phase coupling of this compound to an amino acid ester or peptide-ester (H₂N-Peptide-OR).

Materials:

-

This compound (1.0 eq)

-

H₂N-Peptide-OR (1.0 eq)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.1 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (if starting from a salt)

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Activation: Cool the solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise and stir the mixture for 20-30 minutes. A white precipitate of diisopropylurea (DIU) may form.

-

Coupling: Dissolve the amine component (H₂N-Peptide-OR, 1.0 eq) in a minimal amount of anhydrous DCM/DMF. If it is a hydrochloride or TFA salt, add DIPEA (1.0-1.1 eq) to liberate the free amine. Add this solution to the activated this compound mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the DIU precipitate.

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected peptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization

A. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of this compound or the resulting peptide.

-

System: Reverse-phase HPLC (C18 column).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Expected Result: A single major peak indicating high purity.

B. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight and identity.

-

Technique: Electrospray Ionization (ESI-MS).

-

Mode: Positive ion mode.

-

Expected Mass: For this compound, expect to observe the [M+H]⁺ ion at m/z ≈ 461.5 and the [M+Na]⁺ ion at m/z ≈ 483.5.

Handling, Storage, and Safety

-

Storage: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation. Long-term storage at -20°C is recommended.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a highly specialized and effective reagent for modern peptide synthesis. Its dual-protection scheme provides a robust and elegant solution to the inherent challenges of glutamine chemistry. The Z-group offers reliable N-terminal protection with a mild, orthogonal deprotection pathway, while the Xan group effectively prevents deleterious side-chain reactions and enhances solubility. By understanding the distinct chemical labilities of these groups and applying the validated protocols herein, researchers can confidently incorporate glutamine into complex peptides, ensuring higher yields, greater purity, and more reliable outcomes in their synthetic endeavors.

References

- Han, Y., & Barany, G. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research, 9(4), 166–173.

- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

- Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).

- BenchChem. (n.d.). A Comparative Guide to Glutamine Protecting Groups in Solid-Phase Peptide Synthesis.

- Bachem. (2021). Z - Benzyloxycarbonyl.

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1161: Removal of N-Xanthyl Groups.

- AAPPTec. (n.d.).

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- Shimonishi, Y., Sakakibara, S., & Akabori, S. (1962). Studies on the Synthesis of Peptides Containing Glutamine as the C-Terminal. I. Protection of Amide-nitrogen with Xanthyl Group during Peptide Synthesis. Bulletin of the Chemical Society of Japan, 35(12).

- ChemicalBook. (n.d.). This compound Product Description.

- PubChem. (n.d.). Fmoc-Gln(Xan)-OH.

- BenchChem. (2025). Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS).

- Aapptec Peptides. (n.d.). Boc-Gln(Xan)-OH; Nalpha-Ndelta-xanthyl-L-glutamine; CAS 55260-24-7.

- Sigma-Aldrich. (n.d.). Z-Gln-OH 99%.

- BenchChem. (2025). A Technical Guide to Boc-Gln(Xan)-OH: A Key Reagent in Solid-Phase Peptide Synthesis.

- BenchChem. (2025).

- BenchChem. (2025). An In-depth Technical Guide to Boc-Gln(Xan)-OH.

- Chem-Impex. (n.d.). Z-Gln-Gly-OH.

- (2026). The Role of Protected Amino Acids: Focus on Z-Gln-OH in Synthesis.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

- MedchemExpress.com. (n.d.). Boc-Gln(Xan)-OH (Synonyms: N-Boc-N'-xanthyl-L-glutamine).

- Thieme. (n.d.). Synthesis of Peptides.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Wiley-VCH. (n.d.). Protection Reactions.

- Sigma-Aldrich. (n.d.). Z-Gln-OH 99% CAS 2650-64-8.

- Sigma-Aldrich. (n.d.). Boc-Gln-OH 98%.

- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

- Aapptec Peptides. (n.d.). Z-Gln(Trt)-OH [132388-60-4].

- Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8].

- Wikipedia. (n.d.). Amino acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. 327981-01-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. peptide.com [peptide.com]